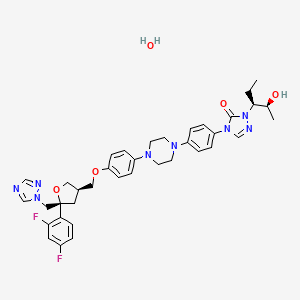

Posaconazole hydrate

Description

Properties

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2/t26-,27+,35-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNUVJALSUOKOC-VPJFHDDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44F2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198769-38-8 | |

| Record name | D-threo-Pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198769-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Medicinal Chemistry and Synthetic Methodologies

Chemical Structure and Stereochemistry of Posaconazole (B62084)

Posaconazole is a structurally complex molecule with the chemical formula C₃₇H₄₂F₂N₈O₄. nih.gov Its systematic IUPAC name is 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one. nih.gov The molecule possesses four chiral centers, which gives rise to a possibility of 16 stereoisomers. researchgate.netnih.gov The specific stereochemistry, (3R, 5R) for the tetrahydrofuran (B95107) ring and (2S, 3S) for the side chain, is crucial for its potent antifungal activity. ontosight.aifda.gov The structure features a central piperazine (B1678402) ring connecting two phenyl groups, one of which is further linked to a complex side chain containing a triazolone moiety. nih.gov The other end of the molecule is characterized by a substituted tetrahydrofuran ring bearing a 2,4-difluorophenyl group and a triazolylmethyl group. nih.govontosight.ai Posaconazole hydrate (B1144303) is a form of posaconazole that includes three molecules of water per molecule of the active pharmaceutical ingredient (API). nih.gov

Advanced Synthetic Routes for Posaconazole and Key Intermediates

The synthesis of a molecule as structurally complex as posaconazole presents significant challenges. Researchers have developed various advanced synthetic routes, often employing convergent strategies and enzymatic reactions to achieve the desired stereochemistry and high yields. chemicalbook.comgoogle.com

Convergent Synthesis Approaches

A common and efficient method for synthesizing posaconazole is through a convergent synthesis. researchgate.netchemicalbook.comgoogle.com This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. A frequently utilized approach involves the synthesis of a chiral tetrahydrofuran (THF) subunit and an aryl piperazine amine, followed by the introduction of the triazole subunit. chemicalbook.com

One reported convergent synthesis starts with the bromination of allyl alcohol to produce a bromide, which is then alkylated with sodium diethylmalonate. The resulting diester is reduced to a key diol. chemicalbook.com This diol undergoes desymmetrization, and the resulting monoacetate is cyclized to form a chiral iodide. chemicalbook.com This iodide is then converted to a triazole and subsequently hydrolyzed to an alcohol. chemicalbook.com Activation of this alcohol allows for its coupling with a commercially available amino alcohol piperazine to yield a key amine intermediate. chemicalbook.com This amine is then reacted with benzoyl chloride, and the resulting benzoate (B1203000) is converted to the triazine of posaconazole. chemicalbook.com

Enzymatic and Chiral Synthesis Strategies

Enzymatic and chiral synthesis strategies are crucial for establishing the correct stereochemistry of posaconazole's four chiral centers. acs.orgnih.gov These methods offer high stereoselectivity, often under mild reaction conditions. acs.org

One key step in some synthetic routes is the desymmetrization of a prochiral diol. chemicalbook.com Hydrolases, such as hydrolase SP 435, have been found to be effective in the selective acylation of the diol, leading to the formation of a monoacetate with high enantiomeric excess. chemicalbook.com Another enzymatic approach involves the use of lipases for the selective hydrolysis of esters to produce chiral alcohols. google.com For instance, lipase (B570770) Amano CE has been used for the selective hydrolysis of a diacetate to yield a key chiral intermediate. google.com

The construction of the chiral side chain also benefits from stereoselective reactions. For example, the addition of a Grignard reagent to a chiral hydrazone has been used to create the desired stereoisomer with good diastereoselectivity. chemicalbook.com

Structure-Activity Relationship (SAR) Studies of Posaconazole Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the different structural components of posaconazole contribute to its antifungal activity and for designing new, potentially improved analogues. nih.govconicet.gov.ar

Research has shown that the triazole moiety is a critical pharmacophore for the antifungal activity of posaconazole, as it enhances the specificity for the fungal cytochrome P450 enzyme (CYP51), the primary target of azole antifungals. conicet.gov.ar The replacement of the 1,3-dioxolane (B20135) ring found in earlier azoles like ketoconazole (B1673606) and itraconazole (B105839) with a furan (B31954) ring in posaconazole alters and enhances its activity. conicet.gov.ar

Interestingly, studies on posaconazole analogues have revealed that the triazole group, while important for antifungal action, may not be necessary for other biological activities. nih.govnih.gov For instance, des-triazole analogues of posaconazole have shown improved inhibitory properties against the Hedgehog (Hh) signaling pathway, a target in some cancers, and exhibited enhanced stability without inhibiting the human enzyme CYP3A4, a common side effect of azole antifungals. nih.govnih.gov These studies suggest that modifications to the tetrahydrofuran region and the triazolone/side chain region can significantly impact the biological activity profile of the molecule. nih.gov

Design and Synthesis of Novel Posaconazole Derivatives

The development of novel posaconazole derivatives is an active area of research, driven by the desire to improve upon its antifungal properties, explore new therapeutic applications, and overcome potential resistance mechanisms. figshare.comtandfonline.comcardiff.ac.uk

One approach involves the synthesis of derivatives by modifying the core structure of posaconazole. For example, acetyl, benzyl, and benzoyl derivatives of posaconazole have been synthesized and evaluated for their potential as anticancer agents. figshare.comtandfonline.com These studies often employ computational methods, such as molecular docking and density functional theory (DFT) analysis, to guide the design and predict the activity of the new compounds. figshare.comtandfonline.com

Another strategy focuses on designing novel inhibitors of fungal CYP51 that are effective against resistant strains. cardiff.ac.uk This involves the synthesis of new azole derivatives with different structural features, such as short and extended imidazole/triazole derivatives and propanamide derivatives. cardiff.ac.uk These novel compounds are then tested for their inhibitory activity against the target enzyme and their efficacy against various fungal strains. cardiff.ac.uk

Compound Names

Molecular and Biochemical Mechanisms of Action

Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

Posaconazole (B62084) hydrate's primary mechanism of action is the potent and specific inhibition of the fungal enzyme lanosterol 14α-demethylase. mdpi.comjomos.orgresearchgate.netoup.comnih.govdermnetnz.org This enzyme, a product of the ERG11 or CYP51A gene, is a cytochrome P450-dependent protein crucial for the biosynthesis of ergosterol (B1671047) in fungi. mdpi.compatsnap.comnih.gov By targeting this enzyme, posaconazole effectively disrupts a vital fungal process. researchgate.netnih.govplos.org The compound exhibits a high affinity for fungal CYP51 and is a more potent inhibitor than older triazoles like itraconazole (B105839). researchgate.netnih.govwikipedia.org Research has demonstrated its strong inhibitory capacity, with an IC50 (half-maximal inhibitory concentration) as low as 0.25 nM for sterol C14ɑ demethylase and up to 98% inhibition of Candida albicans CYP51 activity in specific assays. probes-drugs.orgapexbt.comnih.gov

| Fungal Species | Target Enzyme | Observed Inhibition / IC50 | Reference |

|---|---|---|---|

| General | Sterol C14ɑ demethylase | IC50 of 0.25 nM | probes-drugs.orgapexbt.com |

| Candida albicans | CYP51 | 98% inhibition | nih.gov |

| Various Fungi (Candida, Aspergillus) | Lanosterol 14α-demethylase | IC50s range from 7-200 nM | abcam.com |

The specificity of posaconazole's action stems from its precise interaction with the CYP51 enzyme. Like other azoles, posaconazole binds directly to the heme iron cofactor located within the enzyme's active site. mdpi.comoup.compatsnap.comapexbt.comdrugbank.com This coordination, mediated by a nitrogen atom in the drug's triazole ring, effectively blocks the enzyme's catalytic function. researchgate.net

A distinguishing feature of posaconazole is its extended, lipophilic side chain, which provides additional contact points within a hydrophobic tunnel of the enzyme. mdpi.comoup.comacs.org This long side chain fits securely into a space created by several structural domains of CYP51, enhancing its binding affinity and potency. mdpi.com This unique structural attribute may also allow it to bind effectively to mutated CYP51 enzymes that confer resistance to other azoles with more compact structures. researchgate.net Indeed, mutations known to decrease posaconazole susceptibility often do so by interfering with the binding of this specific side chain. nih.gov Structural studies of the C. albicans CYP51 complex have identified a set of 28 amino acid residues that interact with the posaconazole molecule. frontiersin.org

Posaconazole is an enantiomerically pure compound, existing as a single RRSS isomer with four chiral centers. mdpi.com This specific stereochemistry is fundamental to its potent activity, as the precise three-dimensional arrangement of its atoms dictates its fit within the CYP51 active site. The orientation of the molecule is critical for its inhibitory effect. acs.org For example, the biaryl unit of a related inhibitor occupies a hydrophobic tunnel that is also engaged by the tail of posaconazole. acs.org Crystallographic studies have revealed that posaconazole can adopt multiple conformations when bound to the CYP51 target, with the end of its long side chain fitting somewhat loosely in the entrance of the substrate-binding tunnel. nih.gov This suggests that while the core interactions are tight, some flexibility exists, which may contribute to its broad spectrum of activity.

Consequences on Ergosterol Biosynthesis Pathway and Downstream Effects

The inhibition of lanosterol 14α-demethylase by posaconazole has profound consequences for the ergosterol biosynthetic pathway. nih.gov The primary effect is the blockage of the demethylation of lanosterol at the C-14 position, a critical step in the pathway. mdpi.compatsnap.com This leads to two major downstream effects: a severe depletion of ergosterol, the primary sterol component of the fungal cell membrane, and a concurrent accumulation of toxic 14-α-methylated sterol precursors, such as lanosterol. jomos.orgoup.comnih.govpatsnap.comwikipedia.orgdrugbank.com This dual action disrupts the delicate balance of sterol composition required by the fungus. In vitro studies across various fungal species, including Candida and Aspergillus, have confirmed this mechanism, showing a measurable decrease in ergosterol levels and a buildup of these toxic precursor molecules upon exposure to posaconazole. mdpi.com

Effects on Fungal Cellular Membrane Integrity and Function at the Molecular Level

Ergosterol plays a role analogous to cholesterol in mammalian cells, being essential for maintaining the structural integrity, fluidity, and proper function of the fungal plasma membrane. mdpi.comjomos.orgdermnetnz.orgpatsnap.com The depletion of ergosterol and the incorporation of aberrant sterols into the membrane, as a result of CYP51 inhibition, compromise its structure and function. jomos.orgdermnetnz.org This leads to a cascade of detrimental molecular events, including an increase in membrane permeability, a loss of normal membrane fluidity and symmetry, and the disruption of the tight packing of phospholipid acyl chains. patsnap.comnih.govwikipedia.org Consequently, the function of vital membrane-bound enzyme systems, including ATPase and those of the electron transport chain, is impaired. patsnap.comwikipedia.org This disruption of membrane integrity and function ultimately culminates in the inhibition of fungal growth (a fungistatic effect) or, in some instances, cell death (a fungicidal effect). mdpi.comnih.govdrugbank.com

Subcellular Localization and Intracellular Accumulation within Fungal Cells

Posaconazole's lipophilic nature allows it to passively diffuse across the fungal cell membrane and accumulate to high concentrations within the cell. nih.govnih.govhaematologica.org Research utilizing fluorescently-tagged posaconazole has provided detailed insights into its subcellular distribution. nih.govresearchgate.net These studies show that posaconazole concentrates predominantly within the fungal cell's membrane systems, particularly the endoplasmic reticulum. haematologica.orgnih.govoup.com This is highly significant because the endoplasmic reticulum is the precise location of its target enzyme, CYP51. haematologica.orgnih.gov The co-localization of high drug concentrations at the site of its molecular target is believed to be a key factor contributing to its potent antifungal efficacy. haematologica.orgoup.com This high intracellular concentration can persist for extended periods, exceeding 48 hours. nih.gov

Furthermore, posaconazole has been shown to accumulate within host cells, such as leukocytes and pulmonary epithelial cells, from which it can be rapidly transferred to fungal cells upon contact. haematologica.orgnih.govoup.comoup.com This transfer is a contact-dependent process that does not require host cell phagocytosis and, in the case of Aspergillus fumigatus, is significantly enhanced by the hydrophobic RodA protein layer on the surface of fungal spores. haematologica.orgnih.govoup.com

| Location of Accumulation | Key Finding | Significance | Reference |

|---|---|---|---|

| Fungal Endoplasmic Reticulum | Concentrates at the location of the target enzyme, CYP51. | Enhances inhibitory efficiency by maximizing drug concentration at the target site. | haematologica.orgnih.govoup.com |

| Host Cell Membranes (e.g., Epithelial cells) | Accumulates to high levels (40- to 50-fold higher than extracellular levels). | Creates a drug reservoir within the host for sustained antifungal activity. | researchgate.netpsu.edu |

| Host Cell to Fungal Cell | Rapid, contact-dependent transfer of the drug to the fungus. | Provides a direct delivery mechanism to the invading pathogen. | haematologica.orgnih.govoup.com |

| A. fumigatus Spores | Transfer is enhanced by the hydrophobic RodA protein layer. | Facilitates efficient uptake by fungal spores upon initial contact. | haematologica.orgnih.gov |

Preclinical Pharmacological Research

In Vitro Antifungal Activity Spectrum

Posaconazole (B62084) demonstrates a broad spectrum of in vitro activity, inhibiting the growth of numerous clinically significant yeasts and molds. asm.org Its primary mechanism involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov

Table 1: In Vitro Activity of Posaconazole Against Yeasts

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

|---|---|---|---|---|---|

| Candida albicans | 1,992 | Not Reported | 0.03 | 0.06 | nih.gov |

| Candida glabrata | 421 | Not Reported | 1.0 | 4.0 | nih.gov |

| Candida krusei | 114 | Not Reported | 0.25 | 0.5 | nih.gov |

| Candida spp. (Overall) | 3,312 | Not Reported | 0.06 | 0.5 | nih.gov |

| Cryptococcus neoformans | 373 | Not Reported | 0.12 | 0.5 | nih.gov |

| Cryptococcus neoformans var. grubii | 59 | 0.0313–0.5 | 0.125 | 0.25 | frontiersin.org |

| Cryptococcus gattii | 20 | 0.0156–0.25 | 0.125 | 0.25 | frontiersin.org |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively.

Posaconazole's in vitro activity extends to a wide variety of molds, including those often refractory to other antifungal agents. It consistently demonstrates potent activity against Aspergillus species, such as A. fumigatus, A. flavus, and A. niger. nih.govasm.org A comprehensive analysis found MIC90 values of 0.5 µg/mL for Aspergillus species. asm.org

A distinguishing feature of posaconazole is its consistent in vitro activity against the class Zygomycetes, including genera like Rhizopus, Mucor, and Absidia, which is often lacking in other azoles. nih.govasm.orgnih.gov For zygomycetes, the MIC90 has been reported to be 4.0 µg/mL. asm.org This enhanced activity is attributed to its potent inhibition of ergosterol synthesis in these organisms. nih.gov However, its effectiveness against Mucor circinelloides has shown variability in preclinical models, suggesting that it should be used with caution for infections caused by this specific species. psu.edu

Posaconazole's activity against Fusarium species is generally limited and species-dependent. nih.govasm.org While some species like F. verticillioides may show some susceptibility, others such as the F. solani species complex are often resistant. mdpi.com

Table 2: In Vitro Activity of Posaconazole Against Molds

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |

|---|---|---|---|---|---|

| Aspergillus spp. | 1,423 | Not Reported | 0.125 | 0.5 | asm.org |

| Zygomycetes | 86 | Not Reported | 0.5 | 4.0 | asm.org |

| Rhizopus oryzae | Not Specified | 0.5 (in ME broth) | Not Reported | Not Reported | nih.gov |

| Absidia corymbifera | Not Specified | 0.125 (in ME broth) | Not Reported | Not Reported | nih.gov |

| Fusarium spp. | 114 | Not Reported | 4.0 | >8.0 | nih.gov |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively. ME = Malt Extract.

In addition to its antifungal properties, posaconazole has demonstrated significant in vitro activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov This activity is attributed to the inhibition of the parasite's sterol biosynthesis pathway at the level of CYP51. frontiersin.org Studies have reported potent action against both the extracellular epimastigote and the clinically relevant intracellular amastigote forms of the parasite. However, while potent, research indicates that posaconazole alone may not be curative in vitro, as parasite recrudescence can be observed after drug washout. plos.org

**Table 3: In Vitro Activity of Posaconazole Against *Trypanosoma cruzi***

| Parasite Strain/Form | Assay Type | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| T. cruzi (Strain not specified) | Not Specified | 5.429 | nih.gov |

| T. copemani G1 | Not Specified | 1.254 | nih.gov |

| T. copemani G2 | Not Specified | 6.147 | nih.gov |

| T. cruzi Tulahuen (amastigotes) | β-galactosidase assay | 0.11 | plos.org |

IC₅₀ represents the half-maximal inhibitory concentration.

In Vitro Pharmacodynamic (PD) Studies

In vitro pharmacodynamic studies are crucial for understanding the relationship between drug exposure and antimicrobial effect, helping to define optimal exposure targets for efficacy.

For posaconazole, as with other triazole antifungals, the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) has been identified as the key pharmacodynamic index linked to therapeutic efficacy. nih.govbjid.org.br Preclinical studies using various in vitro and animal models of invasive fungal infections have sought to define the target fAUC/MIC ratios required for specific endpoints, such as stasis or fungal killing.

In models of invasive aspergillosis, the fAUC/MIC required for a 50% effective dose (ED50) was found to be approximately 1.8, while a ratio of at least 10 was needed for maximal effect (Emax). bjid.org.br Other studies in neutropenic murine models of aspergillosis have identified AUC/MIC ratios of 167–178 as being associated with a 50% response. dovepress.com For Candida infections, required fAUC/MIC ratios to achieve the ED50 in murine models range from 6 to 27. bjid.org.br An in vitro PK/PD model studying C. albicans also validated the fAUC/MIC ratio as the primary driver of efficacy. researchgate.net For mucormycosis, an AUC/MIC target of >100 was associated with a 90% response in a neutropenic murine model. dovepress.com

The determination of MIC and IC50 values is a cornerstone of preclinical antifungal research. These values provide a quantitative measure of a drug's potency. For posaconazole, MICs are typically determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). researchgate.netnih.gov

The MIC is generally defined as the lowest drug concentration that prevents visible fungal growth. oup.com For posaconazole, this is often assessed after 24 or 48 hours of incubation. researchgate.net In research settings, IC50 values, which represent the concentration required to inhibit 50% of enzyme activity or cell growth, are also determined, particularly in studies investigating the mechanism of action, such as the inhibition of the CYP51 enzyme. asm.orgdiva-portal.org For example, in vitro studies using reconstituted A. fumigatus CYP51 enzymes found IC50 values for posaconazole to be between 0.16 and 0.38 µM. asm.org For T. cruzi, IC50 values are determined against the parasite's proliferative stages to quantify the drug's trypanocidal activity. scielo.br

Pharmacokinetic/Pharmacodynamic (PK/PD) Target Derivation from Preclinical and Mechanistic Models

The determination of pharmacokinetic/pharmacodynamic (PK/PD) targets for posaconazole has been heavily reliant on data from preclinical animal models and mechanistic studies. These investigations aim to establish a relationship between drug exposure and the resulting antifungal effect, which is crucial for optimizing dosing regimens. nih.gov The primary PK/PD index that has been shown to correlate most strongly with the therapeutic success of posaconazole is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC). nih.govresearchgate.net

In various animal models of invasive fungal infections, a dose-dependent and concentration-dependent response to posaconazole has been consistently observed. nih.govresearchgate.net For instance, in a murine model of invasive pulmonary aspergillosis, an AUC/MIC ratio of 167 was identified as being associated with a half-maximal antifungal effect. nih.gov Other preclinical models have suggested that an AUC/MIC ratio of greater than or equal to 200 is a relevant target for efficacy, particularly against Aspergillus species. mdpi.com

While the AUC/MIC ratio is the fundamental PK/PD index, trough concentrations (Cmin) are often used as a surrogate marker in clinical practice due to the strong correlation between Cmin and AUC24. researchgate.net Preclinical data have supported certain trough concentration targets. For example, early preclinical studies indicated that posaconazole might interfere with steroidogenesis at levels exceeding 3.75 mg/L. jhoponline.comoup.com For prophylactic use, a Cmin of ≥0.5 to 0.7 mg/L has been associated with a reduced risk of breakthrough invasive fungal disease. researchgate.net For the treatment of established infections like invasive aspergillosis, a higher Cmin of ≥1 mg/L has been linked to improved clinical outcomes. researchgate.net

It is important to note that these PK/PD targets were largely derived from studies using conventional indices that may not fully capture the dynamic nature of drug exposure and mechanistic pharmacology. nih.gov Nevertheless, these preclinical findings have provided a critical foundation for guiding the clinical use of posaconazole. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models

A substantial body of evidence from a wide array of animal models of invasive fungal infections has demonstrated the potent and broad-spectrum in vivo efficacy of posaconazole. tandfonline.comnih.govnih.gov These studies have been instrumental in establishing the preclinical proof-of-concept for its use against a variety of fungal pathogens, including those often refractory to other antifungal agents. tandfonline.comnih.govnih.gov

Murine and Rabbit Models of Invasive Fungal Infections

Murine and rabbit models have been cornerstones in the preclinical evaluation of posaconazole. The persistently neutropenic rabbit model of invasive pulmonary aspergillosis has been particularly predictive of clinical outcomes. mdpi.com In this model, posaconazole has been shown to be superior to itraconazole (B105839) and as effective as amphotericin B in reducing fungal burden and improving survival. mdpi.comresearchgate.net Specifically, posaconazole demonstrated a significant reduction in residual fungal burden, mean pulmonary infarct score, and total lung weight at certain doses. mdpi.com These findings in the rabbit model helped to lay the groundwork for successful clinical trials in humans for the prophylaxis of invasive aspergillosis. mdpi.com

In various murine models, posaconazole has also shown significant efficacy against a range of invasive fungal infections. oup.com These include models of invasive aspergillosis, zygomycosis, fusariosis, and cerebral phaeohyphomycosis. oup.com For example, in a murine model of central nervous system (CNS) aspergillosis, posaconazole was found to be as effective as amphotericin B and superior to itraconazole and caspofungin in prolonging survival and reducing the fungal load in the brain and kidneys. nih.gov In neutropenic mice with zygomycosis, posaconazole prolonged survival and reduced tissue burden at specific dosages. researchgate.net

Assessment of Antifungal Efficacy in Specific Disease Models

The preclinical efficacy of posaconazole has been evaluated in various specific disease models, demonstrating its broad spectrum of activity.

Invasive Aspergillosis: In both murine and rabbit models of invasive aspergillosis, posaconazole has consistently shown dose-dependent antifungal activity. nih.govresearchgate.net It has proven to be more effective than itraconazole in these models. mdpi.comresearchgate.net

Candidiasis: In a murine model of disseminated candidiasis caused by Candida albicans, including fluconazole-resistant strains, the combination of posaconazole and amphotericin B was more effective than either drug used alone. researchgate.net

Cryptococcal Meningitis: In a rabbit model of experimental cryptococcal meningitis, posaconazole was as effective as fluconazole (B54011). oup.com In murine models, posaconazole was effective at reducing the fungal burden in the brain and lungs of mice infected with Cryptococcus neoformans. researchgate.net

Zygomycosis: Posaconazole has demonstrated efficacy in murine models of zygomycosis, showing superiority over itraconazole in some instances. researchgate.net

Other Fungal Infections: Efficacy has also been shown in murine models of histoplasmosis, blastomycosis, and coccidioidomycosis. oup.com

These preclinical in vivo studies have consistently supported the potent and broad-spectrum antifungal activity of posaconazole across a range of clinically relevant fungal pathogens and disease states. tandfonline.comnih.govnih.gov

Mechanistic Drug-Drug Interactions

Posaconazole is involved in clinically significant drug-drug interactions, primarily through its effects on metabolic enzymes and drug transporters. nih.govmdpi.com Understanding these mechanisms is crucial for anticipating and managing potential interactions with co-administered medications.

Cytochrome P450 Enzyme Modulation (e.g., CYP3A4 inhibition)

The most prominent mechanism of drug-drug interaction for posaconazole is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.govmdpi.comresearchgate.netdrugs.comseq.es CYP3A4 is a major enzyme involved in the metabolism of a vast number of drugs. oup.com By inhibiting CYP3A4, posaconazole can significantly increase the plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially leading to toxicity. nih.govdrugs.com

Preclinical and clinical studies have confirmed that posaconazole is a strong inhibitor of both intestinal and hepatic CYP3A4. researchgate.netresearchgate.net This inhibition is considered the primary mechanism for interactions with drugs such as cyclosporine, tacrolimus (B1663567), and sirolimus, necessitating dose adjustments or contraindication. drugs.com In contrast to some other azole antifungals, posaconazole has been shown to have minimal to no inhibitory effect on other major CYP450 isoenzymes, including CYP1A2, CYP2C8/9, CYP2D6, and CYP2E1. nih.govresearchgate.net This more selective inhibition profile suggests a potentially narrower spectrum of CYP-mediated drug interactions compared to other triazoles. nih.govresearchgate.net

Uridine Diphosphate Glucuronosyltransferase (UGT) Pathway Involvement

While posaconazole is a potent inhibitor of CYP3A4, its own metabolism is not significantly mediated by the CYP450 system. tandfonline.comnih.govnih.gov Instead, the primary metabolic pathway for posaconazole is glucuronidation, a Phase II reaction, specifically via the Uridine Diphosphate Glucuronosyltransferase 1A4 (UGT1A4) enzyme. nih.govresearchgate.netnih.gov Approximately 17% of a posaconazole dose is metabolized through this pathway. nih.gov

This metabolic pathway makes posaconazole susceptible to interactions with drugs that are inducers or inhibitors of UGT enzymes. nih.govmdpi.com For instance, potent inducers of UGT, such as phenytoin (B1677684) and rifampin, can significantly decrease posaconazole plasma concentrations by enhancing its metabolism, which may lead to reduced antifungal efficacy. asm.org Conversely, co-administration with inhibitors of the UGT pathway could potentially increase posaconazole levels, although this is less commonly a clinical concern. Posaconazole itself is also a substrate for the P-glycoprotein (P-gp) efflux transporter, which can influence its disposition, but the primary interaction pathway as a "victim" drug is through UGT1A4 induction. nih.govmdpi.com

P-glycoprotein (P-gp) Efflux Pump Modulation

Posaconazole hydrate (B1144303) has been identified in preclinical research as both a substrate and an inhibitor of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter encoded by the MDR1 gene. oup.comnih.govresearchgate.net P-gp plays a critical role in multidrug resistance by actively expelling a wide array of xenobiotics from cells, thereby reducing their intracellular concentration and therapeutic efficacy. mdpi.comfrontiersin.org

In vitro studies have consistently demonstrated that posaconazole can inhibit P-gp. oup.comasm.org However, its inhibitory potency is considered weak when compared to other azoles like ketoconazole (B1673606) and itraconazole. asm.org Furthermore, some research suggests that the concentrations of posaconazole required to inhibit P-gp in vitro may not be clinically relevant once adjusted for protein binding. researchgate.netresearchgate.net

Table 1: Summary of Posaconazole Hydrate Interaction with P-glycoprotein (P-gp)

| Interaction Type | Finding | Model | Reference |

|---|---|---|---|

| Inhibitor | Posaconazole is an inhibitor of P-gp. | In vitro | oup.comasm.orgresearchgate.net |

| Substrate | Posaconazole is a substrate for P-gp. | In vitro | oup.comasm.org |

| In vivo Relevance | P-gp does not appear to significantly contribute to posaconazole disposition in vivo. | In vivo (human pharmacokinetics) | asm.org |

Synergistic and Antagonistic Interactions with Other Antifungal Agents in Preclinical Models

The strategy of combining antifungal agents is a key area of preclinical research, aimed at enhancing efficacy, broadening the spectrum of activity, and overcoming drug resistance. This compound has been extensively studied in combination with other antifungal classes in various preclinical models to assess potential synergistic or antagonistic effects. plos.orgnih.gov

Preclinical studies have demonstrated that the combination of posaconazole and the echinocandin caspofungin frequently results in synergistic or indifferent interactions, with no antagonism reported. plos.orgnih.gov This synergy has been observed against a range of fungal pathogens, including those resistant to either azoles or echinocandins alone. plos.orgjocmr.org

In vitro and in vivo studies have shown that posaconazole and caspofungin act synergistically against Candida albicans. plos.org In a murine model of systemic candidiasis, the combination prolonged the survival of mice infected with a drug-susceptible C. albicans strain compared to monotherapy with either agent. plos.org Synergy was also noted in vitro against fluconazole- and echinocandin-resistant C. albicans isolates. plos.org The proposed mechanism for this interaction involves the distinct actions of the two drugs: posaconazole inhibits ergosterol synthesis in the cell membrane, which may make the FKS1 enzyme more accessible or sensitive to inhibition by caspofungin, or the cell wall disruption by caspofungin may facilitate posaconazole's entry into the fungal cell. nih.gov

Against Zygomycetes, the combination showed in vitro synergy. nih.gov In a rabbit model of Exserohilum rostratum meningoencephalitis, the combination of posaconazole and caspofungin resulted in the complete clearance of the fungal burden from all sampled tissues, including the cerebrum, cerebellum, and spinal cord. mdpi.comresearchgate.net

Table 2: Preclinical Studies of Posaconazole in Combination with Caspofungin

| Pathogen | Model | Observed Interaction | Key Finding | Reference |

|---|---|---|---|---|

| Candida albicans (including resistant isolates) | In vitro | Synergy | Synergistic activity against both drug-susceptible and resistant strains. | plos.org |

| Candida albicans | Murine model | Synergy | Combination therapy prolonged survival compared to monotherapy. | plos.org |

| Aspergillus fumigatus | Galleria mellonella model | Indifferent/Synergistic | Interaction depended on the susceptibility of the strain. | frontiersin.org |

| Clinical Zygomycetes | In vitro | Synergy | Demonstrated synergistic effect against various clinical isolates. | nih.gov |

| Exserohilum rostratum | Rabbit model | Synergy | Achieved full clearance of residual fungal burden from CNS tissues. | mdpi.comresearchgate.net |

Amphotericin B: The interaction between posaconazole and amphotericin B is complex, with preclinical studies reporting dose-dependent synergy, indifference, and antagonism. nih.govnih.gov In a murine model of disseminated zygomycosis caused by Rhizopus oryzae, a combination of low-dose amphotericin B with posaconazole significantly prolonged survival and reduced tissue fungal burden compared to either drug alone. researchgate.net Conversely, studies of invasive candidiasis found that the interaction depended on the amphotericin B dose; synergy was observed when posaconazole was combined with low, less effective doses of amphotericin B, whereas antagonism was found with higher, more effective doses. nih.gov In models of cryptococcal infection, the combination was more effective at reducing the fungal burden in the brain than either drug alone, but did not show a survival benefit over amphotericin B monotherapy. asm.org Importantly, several studies using models of aspergillosis and candidiasis found no evidence of antagonism. nih.govasm.org

FK506 (Tacrolimus): Posaconazole exhibits significant synergistic antifungal activity with the calcineurin inhibitor FK506 (tacrolimus) against various fungi. plos.orgresearchgate.net This synergy has been demonstrated in vitro and in vivo against Candida albicans, including azole-resistant isolates. plos.orgnih.gov In a murine model, the combination showed therapeutic efficacy against a drug-susceptible C. albicans strain. plos.org A potential confounding factor is that posaconazole can inhibit the metabolism of FK506 through CYP3A4, increasing its levels in vivo. plos.orgnih.gov The combination has also shown potent synergy against Aspergillus fumigatus. In vitro studies found that the addition of tacrolimus increased posaconazole's activity by 4-fold against azole-resistant A. fumigatus and up to 30-fold against a sensitive strain. frontiersin.orgfrontiersin.org This enhanced efficacy was also confirmed in a Galleria mellonella infection model, where the combination led to a greater reduction in fungal burden than posaconazole alone. frontiersin.orgfrontiersin.org

Table 3: Preclinical Studies of Posaconazole with Amphotericin B and FK506

| Combination Agent | Pathogen | Model | Observed Interaction | Key Finding | Reference |

|---|---|---|---|---|---|

| Amphotericin B | Rhizopus oryzae | Murine model | Synergy | Low-dose Amphotericin B with Posaconazole prolonged survival. | researchgate.net |

| Amphotericin B | Candida albicans | In vitro / In vivo | Dose-dependent Synergy and Antagonism | Synergy with low-dose Amphotericin B; antagonism with high-dose. | nih.gov |

| Amphotericin B | Cryptococcus neoformans | Murine model | Synergy (tissue burden) / Indifference (survival) | Reduced brain fungal burden but did not improve survival over Amphotericin B alone. | asm.org |

| Amphotericin B | Aspergillus flavus | Murine model | No Antagonism | No antagonistic interaction was observed. | asm.org |

| FK506 (Tacrolimus) | Candida albicans | In vitro / Murine model | Synergy | Synergistic against both drug-susceptible and resistant strains. | plos.orgnih.gov |

| FK506 (Tacrolimus) | Aspergillus fumigatus (including resistant isolates) | In vitro / Galleria mellonella model | Synergy | Increased posaconazole efficacy by 4-fold against resistant isolates. | frontiersin.orgfrontiersin.org |

Pharmacokinetics and Metabolism in Preclinical Contexts

Distribution and Tissue Compartmentation in Animal Models

Preclinical studies in animal models indicate that posaconazole (B62084) has a large apparent volume of distribution, suggesting extensive distribution into tissues. nih.gov This is further supported by findings in a rat model of invasive pulmonary aspergillosis, where posaconazole concentrations in lung tissue were found to be several-fold higher than in serum. sci-hub.senih.govresearchgate.net

Key findings on distribution include:

High Tissue Penetration: The drug demonstrates excellent penetration into the lungs. researchgate.net

Accumulation in Tissues: Following multiple-dose administration in rats, a significant accumulation of posaconazole was observed in lung tissue. sci-hub.senih.govresearchgate.net

Wide Distribution: After oral administration of radiolabeled posaconazole to rats, radioactivity was widely distributed throughout the body. europa.eu

Excretion in Milk: Preclinical models in lactating rats have shown that posaconazole is excreted into breast milk. jefferson.edueuropa.eu

This extensive tissue distribution is a critical aspect of its pharmacokinetic profile, ensuring that the drug reaches the sites of infection.

Metabolic Pathways and Metabolite Identification in Vitro/Animal Models

The metabolism of posaconazole is limited and does not extensively involve the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov Instead, its primary metabolic route is through Phase II biotransformation, specifically glucuronidation. researchgate.netnih.govdovepress.commdpi.com

Phase II Biotransformations (Glucuronidation)

In vitro and in vivo studies have consistently shown that the main metabolic pathway for posaconazole is the formation of glucuronide conjugates. mdpi.comresearchgate.net In healthy male subjects who received a single oral dose of radiolabeled posaconazole, the majority of the metabolites found in urine were glucuronide conjugates. jefferson.edu The primary metabolites are monoglucuronide conjugates of the parent compound. researchgate.net

Role of Specific Enzymes (e.g., UGT1A4)

The specific enzyme responsible for the glucuronidation of posaconazole has been identified as UDP-glucuronosyltransferase 1A4 (UGT1A4). dovepress.comresearchgate.netnih.govcaymanchem.com In vitro studies using human liver microsomes confirmed that UGT1A4 is the main enzyme mediating the formation of posaconazole glucuronide metabolites. nih.gov Genetic variations in the UGT1A4 gene can influence the metabolism of posaconazole, potentially leading to variability in plasma concentrations among individuals. frontiersin.org

Excretion Routes in Preclinical Species

The primary route of elimination for posaconazole is through the feces. nih.gov In preclinical studies with radiolabeled posaconazole, the majority of the administered dose was recovered in the feces as the unchanged parent drug. A smaller portion, approximately 14%, is excreted in the urine, mainly as glucuronide conjugates. jefferson.edu The renal clearance of posaconazole is negligible. researchgate.netnih.gov

Mechanisms of Fungal Resistance to Posaconazole

Molecular Basis of Resistance Development

The development of resistance to posaconazole (B62084) in fungal species like Aspergillus fumigatus and Candida species is a complex process driven by specific genetic alterations. These changes either prevent the drug from binding to its target or actively remove it from the fungal cell.

The primary mechanism of action for posaconazole involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. apexbt.com This enzyme is encoded by the ERG11 gene in yeasts like Candida albicans and its ortholog, the cyp51A gene, in molds like Aspergillus fumigatus. oup.comresearchgate.net

Mutations in this target gene are a principal cause of azole resistance. These point mutations lead to amino acid substitutions in the enzyme, which can reduce its binding affinity for posaconazole and other azoles. oup.com While posaconazole's chemical structure allows it to bind more avidly to the target enzyme, even in the presence of some mutations that confer resistance to other azoles like fluconazole (B54011), specific mutations can significantly reduce its susceptibility. oup.comresearchgate.net

In C. albicans, numerous mutations in ERG11 have been identified in azole-resistant clinical isolates. nih.gov For instance, a novel P230L substitution, when present with other mutations, was found to confer the highest level of posaconazole resistance in sequential clinical isolates from a patient undergoing therapy. oup.com In Aspergillus fumigatus, mutations in the cyp51A gene are well-documented drivers of resistance. The location and nature of the amino acid substitution often determine the specific pattern of azole cross-resistance. tandfonline.com

Table 1: Selected ERG11/cyp51A Mutations and Their Impact on Posaconazole Susceptibility

| Fungal Species | Gene | Mutation (Amino Acid Substitution) | Impact on Posaconazole Susceptibility | Reference(s) |

| Aspergillus fumigatus | cyp51A | G54 | Confers cross-resistance to itraconazole (B105839) and posaconazole. oup.comasm.org | oup.comasm.org |

| Aspergillus fumigatus | cyp51A | M220 | Associated with a resistance phenotype with elevated MICs to all azoles, including posaconazole. oup.com | oup.com |

| Aspergillus fumigatus | cyp51A | TR34/L98H | A tandem repeat in the promoter region combined with a point mutation, causing pan-azole resistance. dovepress.com | dovepress.com |

| Aspergillus fumigatus | cyp51A | TR46/Y121F/T289A | A tandem repeat and point mutations that cause reduced posaconazole potency. dovepress.com | dovepress.com |

| Candida albicans | ERG11 | P230L | In combination with other mutations, conferred the highest level of posaconazole resistance in tested isolates. oup.com | oup.com |

| Candida tropicalis | ERG11 | Y132C | A homozygous mutation found in a pan-azole-resistant strain, located in the substrate access channel, which can decrease the affinity of the enzyme for azoles. nih.gov | nih.gov |

Another major mechanism of resistance is the reduction of intracellular drug concentration through the overexpression of efflux pump proteins. biomedpharmajournal.orgasm.org These transporters, located in the fungal plasma membrane, actively expel antifungal agents from the cell. researchgate.net Fungi possess two main families of efflux transporters implicated in azole resistance: the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS). oup.comasm.org

In Candida species, the upregulation of genes encoding these pumps, such as CDR1 and CDR2 (from the ABC family) and MDR1 (from the MFS family), is a common cause of azole resistance. oup.comnih.gov Posaconazole is a substrate for these pumps, and their overexpression can lead to reduced susceptibility. asm.org Similarly, in Aspergillus fumigatus, the overexpression of MFS transporters like AfuMDR1, AfuMDR2, MDR3, and MDR4 has been associated with azole resistance. frontiersin.org The increased production of these pumps means that the drug is removed from the cell before it can reach its target, lanosterol 14α-demethylase, thereby diminishing its efficacy. biomedpharmajournal.org

Cross-Resistance Patterns with Other Azole Antifungals

Due to shared mechanisms of resistance, particularly target site mutations and efflux pump overexpression, cross-resistance among azole antifungals is a common phenomenon. asm.org However, the pattern of cross-resistance can be complex and depends on the specific molecular alteration. tandfonline.com

An isolate resistant to one azole may or may not be resistant to another. For example, some ERG11 mutations in C. albicans can cause high-level resistance to fluconazole and voriconazole (B182144) while having a less significant impact on posaconazole susceptibility. oup.com Conversely, certain mutations in the cyp51A gene of A. fumigatus confer broad cross-resistance to multiple azoles. A substitution at position G54 is linked to resistance to itraconazole and posaconazole, while mutations at M220 can lead to resistance against all tested azoles. oup.comasm.org Studies on Aspergillus isolates resistant to itraconazole and voriconazole have demonstrated low-level cross-resistance to posaconazole. oup.com In Candida species, adaptation to posaconazole has been shown to result in widespread cross-tolerance to other azole drugs like fluconazole. nih.gov

Table 2: Patterns of Azole Cross-Resistance Associated with Specific Resistance Mechanisms

| Mechanism | Fungal Species | Associated Azoles | Cross-Resistance Profile | Reference(s) |

| Target Site Mutation | ||||

| cyp51A G54 substitution | Aspergillus fumigatus | Itraconazole, Posaconazole | Cross-resistance between itraconazole and posaconazole; voriconazole susceptibility may be retained. tandfonline.comasm.org | tandfonline.comasm.org |

| cyp51A M220 substitution | Aspergillus fumigatus | Itraconazole, Voriconazole, Posaconazole | Cross-resistance to all tested azole drugs. oup.com | oup.com |

| cyp51A L98H + 34-bp tandem repeat | Aspergillus fumigatus | Itraconazole, Voriconazole, Posaconazole | Confers cross-resistance to all tested azole drugs. asm.org | asm.org |

| Efflux Pump Overexpression | ||||

| Upregulation of CDR genes | Candida glabrata | Fluconazole, Posaconazole | Fluconazole-resistant isolates often exhibit cross-resistance to all azoles, including posaconazole, as they are substrates for the CDR pumps. asm.org | asm.org |

Research Strategies to Overcome Resistance in Laboratory Settings

Overcoming antifungal resistance is a critical area of research. In laboratory settings, several strategies are being explored to restore the efficacy of drugs like posaconazole against resistant fungal strains.

One major approach involves the development of efflux pump inhibitors (EPIs). The goal is to use these agents in combination with an azole antifungal to block the pump's ability to expel the drug, thereby restoring its intracellular concentration and antifungal activity. asm.orgnih.gov Screening chemical libraries to identify compounds that chemosensitize resistant strains to azoles is an active area of investigation. nih.gov

Another strategy targets cellular pathways that enable fungi to tolerate the stress induced by antifungal drugs. For example, inhibiting the molecular chaperone Hsp90 has been shown to abrogate azole resistance in C. albicans and A. fumigatus. dovepress.com Hsp90 helps stabilize the mutated Erg11p enzyme, and its inhibition can destabilize the protein, rendering the fungus susceptible to azoles again. Similarly, targeting the calcineurin signaling pathway, which is crucial for fungal stress responses, has shown promise. dovepress.com

The use of novel, non-traditional antifungal agents in combination therapy is also being investigated. For instance, silver nanoparticles have demonstrated potent in vitro activity against fluconazole-resistant Candida species and are noted to be more effective than posaconazole in some laboratory tests. dovepress.com These and other strategies, such as developing new antifungals that are not substrates for efflux pumps or that target different cellular pathways, are essential for combating the growing threat of resistance. dovepress.comasm.org

Solid State Chemistry and Pharmaceutical Formulation Research

Polymorphism and Hydrate (B1144303) Forms of Posaconazole (B62084)

The ability of posaconazole to exist in multiple solid forms, known as polymorphism, is a critical aspect of its pharmaceutical development. sdu.dknih.gov These different forms, including polymorphs, pseudopolymorphs (hydrates and solvates), can exhibit distinct physical and chemical properties, such as stability, solubility, and dissolution rate, which can impact the performance of the final drug product. To date, at least fourteen different crystal forms of posaconazole have been reported in the literature. sdu.dknih.govmdpi.com

Identification and Characterization of Crystal Forms (e.g., Form I, Form S, Form A)

Several crystalline forms of posaconazole have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy. sdu.dknih.gov Among the most studied are Forms I, II, III, IV, S, and A.

Form I: This is an anhydrous crystalline form and is considered the most stable polymorph. acs.orggoogle.com It is the form typically used as the starting raw material for the manufacture of posaconazole oral suspensions. mdpi.comnih.govnih.govresearchgate.net

Forms II and III: These are other anhydrous polymorphic forms that have been found to be generally unstable under the conditions investigated. google.comgoogle.com

Form S: This form is a hydrated crystal, specifically a trihydrate, containing three molecules of water per molecule of posaconazole. nih.govnih.govresearchgate.net It is the form found in the final commercial oral suspension, resulting from a transformation of Form I during the manufacturing process. sdu.dknih.govnih.gov

Form A: Research has identified Form A as another hydrate of posaconazole. It has been shown to be more stable in water than Form S. sdu.dk

Form IV: This is a nonstoichiometric hydrate form, meaning the ratio of water to posaconazole molecules can vary, typically from 0 to 1.5 moles of water per mole of the drug. google.comgoogle.com It is characterized by a unique PXRD pattern with peaks at approximately 3.2°, 6.6°, 10.9°, 16.9°, 18.4°, and 25.1° 2-theta. google.comgoogle.com

Other designated forms include V, II-S, Y, and N, which have also been noted in various studies and patents. mdpi.com

Table 1: Summary of Key Crystalline Forms of Posaconazole

| Form Name | Type | Key Characteristics |

| Form I | Anhydrous Polymorph | The most stable anhydrous form; used as the active pharmaceutical ingredient (API) for oral suspensions. acs.orggoogle.com |

| Form II | Anhydrous Polymorph | Reported to be unstable. google.comgoogle.com |

| Form III | Anhydrous Polymorph | Reported to be unstable. google.comgoogle.com |

| Form S | Hydrate (Trihydrate) | Found in the final oral suspension product; contains three water molecules per drug molecule. nih.govnih.govresearchgate.net |

| Form A | Hydrate | A more stable hydrate form than Form S in aqueous environments. sdu.dk |

| Form IV | Nonstoichiometric Hydrate | Contains a variable amount of water (up to 1.5 moles per mole of posaconazole). google.comgoogle.com |

Pseudopolymorphism and Solvate Forms

Pseudopolymorphism refers to the formation of crystalline structures that incorporate solvent molecules, known as solvates, or water molecules, known as hydrates. Posaconazole exhibits significant pseudopolymorphism.

The hydrate forms, such as the trihydrate Form S and the nonstoichiometric Form IV, are prime examples of this phenomenon. nih.govgoogle.comgoogle.com The presence and amount of water in the crystal lattice fundamentally alter the solid-state properties of the compound. For instance, Form S has been identified as a pseudopolymorphic hydrate. nih.gov In addition to hydrates, posaconazole can form solvates with other solvents. Solvates with isopropanol, methanol, and a mixture of dioxane and water have been reported in the literature. mdpi.com

Water-Mediated Phase Transformations and Their Mechanisms

The transformation between different solid forms of posaconazole, particularly in the presence of water, is a critical area of study. The conversion of the anhydrous Form I to the hydrated Form S is a well-documented water-mediated phase transformation. nih.govnih.govresearchgate.net This transition occurs during the production of the aqueous oral suspension. nih.govresearchgate.net

The mechanism is understood to be a solvent-mediated process where the anhydrous Form I, upon contact with water, dissolves and recrystallizes as the more stable hydrated Form S under those conditions. nih.gov However, the transformation can be incomplete due to the poor wettability of posaconazole Form I particles. nih.govnih.govresearchgate.net To overcome this, processing techniques such as sonication can be applied to ensure complete wetting and facilitate the full conversion to Form S. nih.govnih.govresearchgate.net

Further investigation has revealed that the stability relationship between hydrates is also complex. Form S, while being the form present in the commercial suspension, is not the most thermodynamically stable hydrate in an aqueous environment. sdu.dk Over time, Form S will convert to the more stable hydrate, Form A, when stored in water for extended periods, such as two weeks. sdu.dk This subsequent transformation is prevented in the commercial formulation by the presence of excipients like polysorbate 80, which stabilizes Form S. sdu.dknih.gov

Amorphous Solid Dispersions and Coamorphous Formulations for Solubility Enhancement

To address the low aqueous solubility of posaconazole, researchers have focused on creating amorphous forms, which lack the long-range molecular order of crystalline materials and typically exhibit higher solubility and faster dissolution rates. Amorphous solid dispersions (ASDs) are a key strategy, where the amorphous drug is molecularly dispersed within a polymer matrix to enhance solubility and maintain physical stability. acs.orgmdpi.com

Posaconazole has been successfully formulated into ASDs using various polymers, including Soluplus®, Kollidon K30, Kollidon VA64, Eudragit L100, and HPMCAS-H. acs.orgmdpi.comnih.govnih.gov These formulations are often produced using techniques like hot-melt extrusion (HME) and spray drying. mdpi.comnih.govnih.gov Characterization by DSC and PXRD is used to confirm the amorphous nature of the drug within the dispersion. nih.gov These ASDs have demonstrated a significant increase in the aqueous solubility of posaconazole. mdpi.com

In addition to polymer-based ASDs, coamorphous formulations have emerged as a promising alternative. researchgate.net These systems involve combining the active pharmaceutical ingredient with a low-molecular-weight excipient (a coformer) to form a single-phase amorphous system. Research into coamorphous solid forms of posaconazole with carboxylic acids has been undertaken to improve its physicochemical properties. researchgate.net

Cocrystallization Research

Cocrystallization is another crystal engineering technique used to modify the physicochemical properties of an active pharmaceutical ingredient without altering its molecular structure. A cocrystal consists of the API and a coformer, which are present in a stoichiometric ratio within a single crystal lattice.

Identification and Characterization of Posaconazole Cocrystals

Significant research has been conducted to discover and characterize posaconazole cocrystals to improve its solubility and dissolution rate. usp.brresearchgate.net These multicomponent crystalline forms are typically characterized by PXRD, DSC, Nuclear Magnetic Resonance (NMR), and spectroscopy to confirm their structure and properties. usp.brnih.gov

A high-throughput screening study successfully identified thirteen new cocrystals of posaconazole with various coformers. nih.govresearchgate.net These included seven anhydrous cocrystals, five hydrate cocrystals, and one solvate. nih.govresearchgate.net Other studies have focused on specific coformers, such as 4-aminobenzoic acid (4ABA) and adipic acid, which formed cocrystals with enhanced dissolution profiles compared to the pure drug. usp.brresearchgate.netacs.org The posaconazole-adipic acid cocrystal, for example, showed a lower melting point (128.6°C) compared to the pure drug (168.4°C), indicating the formation of a new solid phase. usp.br

Table 2: Examples of Identified Posaconazole Cocrystals

| Coformer | Cocrystal Type | Method of Preparation |

| 4-Aminobenzoic acid (4ABA) | Anhydrous | Reaction Crystallization researchgate.netnih.gov |

| Adipic acid | Anhydrous | Solvent-Assisted Grinding usp.br |

| Maleic acid | Anhydrous | High-Throughput Screening nih.gov |

| L-Malic acid | Anhydrous | High-Throughput Screening nih.gov |

| Citric acid | Anhydrous | High-Throughput Screening nih.gov |

| Salicylic acid | Anhydrous | High-Throughput Screening nih.gov |

| Succinic acid | Hydrate | High-Throughput Screening nih.gov |

| Fumaric acid | Hydrate | High-Throughput Screening nih.gov |

| Ferulic acid | Hydrate | High-Throughput Screening nih.gov |

| Adipic acid | Hydrate | High-Throughput Screening nih.gov |

| 3,4-Dihydroxybenzoic acid | Hydrate | High-Throughput Screening acs.orgnih.gov |

| Fumaric acid | Solvate (THF) | High-Throughput Screening nih.gov |

Impact on Physicochemical Properties and Processing (e.g., stability, dissolution)

The solid-state form of posaconazole has a significant impact on its physicochemical properties, which in turn affects pharmaceutical processing and bioavailability. Posaconazole can exist in different polymorphic forms, including the anhydrous Form I and a hydrate form, designated as Form-S. nih.govnih.govdoaj.org Research shows that when the active pharmaceutical ingredient (API) is introduced as Form I during the manufacturing of oral suspensions, it can convert to Form-S due to interaction with water. nih.govnih.govdoaj.org This polymorphic conversion is critical as it may alter the bioavailability of the drug. nih.govnih.govdoaj.org

The hydrate, Form-S, has been characterized as containing three molecules of water per molecule of the API. nih.govnih.govresearchgate.net However, the conversion process is not always straightforward due to the poor wettability of Posaconazole Form I, which has a measured contact angle of 75.3° ± 3.8°. nih.gov This hydrophobicity can lead to incomplete wetting of the API particles, resulting in a partial and inconsistent transformation to the hydrate form. nih.govresearchgate.net

Processing methods used to create formulations like amorphous solid dispersions (ASDs) also influence the stability of posaconazole. A study comparing ASDs prepared by hot-melt extrusion (HME) and two different spray-drying techniques found variations in chemical and physical stability. ASDs prepared via spray drying were found to be chemically less stable than those prepared by HME when stored under accelerated conditions (40°C/75%RH), a phenomenon attributed to the smaller particle size and hollow structure of spray-dried particles, which may permit greater oxygen penetration. nih.gov

Table 1: Relative Stability of Posaconazole Amorphous Solid Dispersions (ASDs) by Processing Method

| Processing Method | Relative Physical Stability Ranking (Heat & Seeding) | Relative Chemical Stability (40°C/75%RH) |

| Hot-Melt Extrusion (HME) | Less Stable | More Stable |

| Spray Drying (Procept) | Less Stable | Less Stable |

| Spray Drying (Nano) | More Stable | Less Stable |

This table is based on findings reported in scientific research. nih.gov

Advanced Strategies for Enhancing Dissolution and Bioavailability in Preclinical Formulations (e.g., cyclodextrin complexes, micellar systems)

Given that posaconazole is a Biopharmaceutics Classification System (BCS) Class II compound with low solubility, numerous advanced strategies have been investigated to enhance its dissolution rate and oral bioavailability. pharmaexcipients.com

Amorphous Solid Dispersions (ASDs): One of the most successful approaches is the formation of ASDs, often through hot-melt extrusion (HME). By molecularly dispersing posaconazole within a polymer matrix, the crystalline structure is disrupted, leading to improved dissolution. A study using Soluplus® as a carrier for an HME-based ASD reported that the bioavailability (AUC₀₋₇₂) was 11.5 times higher than that of the pure drug. semanticscholar.org

Co-crystallization: The formation of pharmaceutical co-crystals is another promising strategy. Co-crystals of posaconazole with pharmaceutically acceptable coformers can significantly alter its physical properties. scielo.br

Posaconazole-Adipic Acid Co-crystal: This co-crystal demonstrated a complete drug release within 120 minutes, compared to only 77% release for the pure drug over the same period. The dissolution efficiency was improved to 61.65% from 46.58% for posaconazole alone. scielo.br

Posaconazole-4-aminobenzoic acid (4ABA) Co-crystal: This 2:3 cocrystal exhibited a remarkable increase in solubility, with a calculated solubility advantage of 139 in Fasted State Simulated Intestinal Fluid (FaSSIF). researchgate.net

Nanosuspensions: Reducing particle size to the nanometer range increases the surface area available for dissolution. An optimized posaconazole nanosuspension demonstrated a significant, four-fold increase in its dissolution profile compared to the unprocessed drug.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nanoemulsions upon gentle agitation in aqueous media. A solid SNEDDS (S-SNEDDS) formulation of posaconazole was developed that showed a 2.27-fold increase in bioavailability compared to the pure drug. pharmaexcipients.com

Table 2: Summary of Advanced Formulation Strategies for Posaconazole

| Strategy | Key Excipients/Components | Key Finding |

| Amorphous Solid Dispersion (HME) | Soluplus®, PEG 400, Lutrol F27 | 11.5-fold higher bioavailability (AUC) vs. pure drug. semanticscholar.org |

| Co-crystal | Adipic Acid | Complete drug release in 120 mins vs. 77% for pure drug. scielo.br |

| Co-crystal | 4-aminobenzoic acid (4ABA) | 139-fold solubility advantage in FaSSIF. researchgate.net |

| Nanosuspension | Soya lecithin, Tween 80, Poloxamer | >4-fold increase in dissolution profile vs. pure drug. |

| Solid-SNEDDS | Capmul MCM C8, Tween 20, Neusilin US2 | 2.27-fold higher bioavailability vs. pure drug. pharmaexcipients.com |

Stability Studies of Posaconazole Solid Forms under Controlled Environmental Conditions

The stability of posaconazole's solid forms is a critical factor for ensuring consistent product quality and performance. Studies have shown that the hydrate form (Form-S) is metastable and prone to dehydration under ambient conditions. nih.gov

When pure Form-S was exposed to the open air, it rapidly converted back to the thermodynamically stable anhydrous Form I. Spectroscopic analysis revealed that the characteristic peaks of Form-S disappeared in less than 30 minutes. nih.gov However, when the sample was protected from the environment with a low-density polyethylene (B3416737) (LDPE) cling film, the hydrate form remained stable for a significantly longer duration, indicating that controlled storage is essential to prevent dehydration. nih.gov

Table 3: Stability of Posaconazole Hydrate (Form-S) under Ambient Conditions

| Condition | Analysis Method | Time to Conversion (Reversion to Form I) |

| Uncovered | Raman Spectroscopy | < 30 minutes |

| Covered with LDPE Film | Raman Spectroscopy | Stable (Form-S peaks persist) |

| Uncovered | ATR Spectroscopy | Form-S peaks present at 25 mins |

| Covered with LDPE Film | ATR Spectroscopy | Stable (Form-S peaks persist) |

This table is based on findings reported in scientific research. nih.gov

In the context of formulated drug products, stability is assessed under accelerated conditions as per ICH guidelines. Delayed-release tablets of posaconazole, manufactured using techniques like high shear melt granulation and hot-melt extrusion, have demonstrated good stability. rjptonline.orgsciensage.info In one study, an optimized delayed-release tablet formulation was subjected to accelerated conditions of 40°C and 75% relative humidity (RH). Over a three-month period, no significant changes were observed in the tablet's physical characteristics, assay, or dissolution profile. sciensage.info Another study confirmed the stability of a similar formulation for up to six months under the same accelerated conditions. rjptonline.org These findings indicate that while the pure hydrate form is unstable, properly designed formulations can protect the drug substance and ensure its stability over the product's shelf-life.

Analytical Methodologies for Posaconazole Research

Spectroscopic Techniques for Characterization

Spectroscopic methods are instrumental in elucidating the molecular structure and solid-state properties of posaconazole (B62084) hydrate (B1144303).

FTIR and ATR spectroscopy are powerful tools for identifying the different forms of posaconazole. mdpi.com ATR spectroscopy, in particular, has been used to differentiate between posaconazole Form I and a hydrated form known as Form-S. researchgate.netresearchgate.net Key differences in their ATR spectra are observed in the 1000-1100 cm⁻¹ region. Form-S is characterized by peaks at approximately 1075 cm⁻¹, 1057 cm⁻¹, and 1012 cm⁻¹, with a shoulder at 1022 cm⁻¹. In contrast, Form I exhibits a peak at 1017 cm⁻¹ and a broad peak between 1069 cm⁻¹ and 1059 cm⁻¹. researchgate.netmdpi.com However, the broad water peaks in the spectra of hydrated forms can sometimes obscure crucial peaks needed for polymorph differentiation. nih.gov Another crystalline hydrate, Form IV, displays a distinct ATR IR spectrum with absorption bands at 3647, 3472, 1687, 1512, 1230, and 1136 cm⁻¹, among others. google.com

Form-S Stability Study with ATR: The stability of pure posaconazole Form-S has been investigated using ATR spectroscopy. When exposed to ambient conditions without a protective covering, the characteristic peaks of Form-S were observable for only 10 to 25 minutes after isolation. mdpi.com

Raman spectroscopy is a valuable technique for differentiating between posaconazole polymorphs, including its hydrated forms. researchgate.netnih.gov It has been effectively used to study the transformation of posaconazole's crystalline forms in aqueous suspensions. colab.ws For instance, research has shown that the most stable anhydrous form, Form I, rapidly converts to the hydrated Form-S in water. iapchem.org

Key spectral differences between Form I and Form-S are evident in their Raman spectra. researchgate.net Form-S has a characteristic peak at 738 cm⁻¹ and a shoulder at 1389 cm⁻¹, which are absent in Form I. Conversely, Form I is identified by peaks at 745 cm⁻¹ and 1382 cm⁻¹. mdpi.com Raman microscopy has been employed to monitor the solid-phase transformations of posaconazole in aqueous environments, revealing that Form S can convert to a more stable hydrate, Form A, over time. colab.ws

The stability of Form-S under ambient conditions has also been assessed using Raman spectroscopy. Without a protective cover, the characteristic spectral features of Form-S were present for less than 30 minutes. However, using a low-density polyethylene (B3416737) (LDPE) cling film significantly enhanced its stability to over 24 hours. mdpi.com

Solid-state Nuclear Magnetic Resonance (ss-NMR) provides high-resolution structural information about posaconazole and its interactions in solid dispersions. nsf.gov Two-dimensional (2D) ss-NMR techniques have been utilized to characterize the molecular interactions between posaconazole and polymers like hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS) and hypromellose phthalate (B1215562) in amorphous solid dispersions. acs.orgnih.gov These studies have identified various intermolecular interactions, including hydrogen bonding and π-π aromatic packing. acs.org

Specifically, 2D ¹H-¹⁹F heteronuclear correlation experiments have provided direct evidence of intermolecular contact between the difluorophenyl group of posaconazole and the hydroxyl groups of the polymer. nsf.gov Furthermore, advanced techniques like ¹⁹F-¹³C Rotational Echo Double Resonance (REDOR) have been developed to quantify interatomic distances, revealing close proximity between the polymer's hydroxyl group and the fluorine atoms of posaconazole. nsf.gov These ss-NMR studies are crucial for understanding the structural basis of formulation stability. acs.orgnih.gov Ultrafast magic angle spinning (MAS) NMR has also been applied to characterize natural abundance posaconazole, enabling resonance assignments through 2D and 3D correlation spectra. nih.gov

X-ray Diffraction Techniques

X-ray diffraction is a fundamental method for the solid-state characterization of crystalline materials like posaconazole hydrate.

Powder X-ray Diffraction (PXRD) is a primary technique for identifying and differentiating the various crystalline forms of posaconazole, including its polymorphs and hydrates. colab.wsnih.gov It is essential for controlling the polymorphic form of the active pharmaceutical ingredient (API) in formulations. researchgate.net

Different forms of posaconazole exhibit unique PXRD patterns. For instance, the characteristic 2-theta peaks for Form-S have been identified and compared to those of Form I. mdpi.com Key distinguishing peaks for Form-S are found at 2-theta angles of 10.2° and 24.6°. researchgate.net Another hydrated form, designated as Form IV, is a non-stoichiometric hydrate and can be identified by its characteristic PXRD peaks at approximately 3.2°, 6.6°, 10.9°, 16.9°, 18.4°, and 25.1° (± 0.2°). google.comgoogle.com

PXRD is also used to study the stability and transformation of these forms. For example, it has been observed that Form-S can convert to the more thermodynamically stable Form I upon water loss. mdpi.com In aqueous suspensions, PXRD has been used alongside Raman microscopy to monitor the transformation of Form I to Form-S, and subsequently to the more stable hydrate, Form A. iapchem.org

Table 1: Characteristic PXRD Peaks for Different Posaconazole Forms

| Form | Characteristic 2-theta (°) Peaks | Reference |

|---|---|---|

| Form-S | 7.2, 7.9, 10.2, 13.2, 13.9, 14.5, 15.0, 16.0, 16.6, 17.3, 17.7, 18.1, 18.9, 19.3, 19.8, 20.2, 20.9, 21.3, 21.6, 22.1, 23.4, 23.7, 24.7, 25.9, 26.6, 27.4, 27.7, 28.5, 30.3, 31.0, 31.6, 33.2, 34.5, 35.2, 35.8, 36.5, 36.8, 37.4, 38.5 | mdpi.com |

Thermal Analysis Methods

Thermal analysis techniques are employed to investigate the physical and chemical changes in this compound as a function of temperature. colab.wsnih.gov These methods are crucial for understanding the hydration state and thermal stability of the different crystalline forms.

Thermogravimetric analysis (TGA) has been used to determine the water content of posaconazole's hydrated forms. nih.gov Studies have shown that Form-S is a trihydrate, containing three molecules of water per molecule of posaconazole. researchgate.netnih.govnih.gov TGA of the anhydrous Form I revealed a minimal weight loss of only 0.22% up to 210.3°C, confirming its anhydrous nature. nih.gov In contrast, a significant water loss is observed for the hydrated forms upon heating. nih.gov

Differential Scanning Calorimetry (DSC) is another key thermal analysis method used to study the phase transitions of posaconazole forms. mdpi.com For the non-stoichiometric hydrate Form IV, the DSC curve shows a significant dehydration endotherm between approximately 25°C and 105°C. This is followed by an exothermic conversion at about 116°C and subsequent melting at around 171°C. google.comgoogle.com Interestingly, due to the easy conversion of Form-S to Form I upon dehydration, their DSC thermograms have been found to be identical. researchgate.net

Table 2: Thermal Analysis Data for Posaconazole Forms

| Form | Technique | Key Findings | Reference |

|---|---|---|---|

| Form I | TGA | 0.22% weight loss up to 210.3°C | nih.gov |

| Form-S | TGA | Characterized as a trihydrate | researchgate.netnih.govnih.gov |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for studying the thermal properties of materials, including phase transitions such as melting, crystallization, and glass transitions.

In the context of this compound, DSC is utilized to investigate its thermal behavior and stability. For instance, studies have shown that the DSC thermographs of posaconazole Form I and Form-S (a hydrate form) can be identical because Form-S readily converts to Form I upon dehydration. researchgate.net This highlights the importance of combining DSC with other analytical techniques for unambiguous characterization.